N-tert-butyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-11(2,3)13-10(16)9-7-6-12-5-4-8(7)14-15-9/h12H,4-6H2,1-3H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTHSZGNASJNCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=NNC2=C1CNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-tert-butyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Functional Insights
- The iodo substituent () serves as a versatile handle for Suzuki or Buchwald-Hartwig cross-coupling reactions .
Carboxamide vs. Carboxylate Esters:
The target compound’s tert-butyl carboxamide group offers hydrogen-bonding capability, which may enhance target engagement compared to carboxylate esters (e.g., ethyl ester in ). However, esters like the ethyl derivative () exhibit higher polarity, improving aqueous solubility, especially as hydrochloride salts .Substituent Effects on Solubility: Hydrochloride salts (e.g., 3-amine dihydrochloride, ) demonstrate superior water solubility, critical for in vitro assays. In contrast, the tert-butyl carboxamide in the target compound likely increases logP, favoring membrane permeability .
Biological Activity
N-tert-butyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxamide (referred to as N-TB-THP) is a heterocyclic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
N-TB-THP features a pyrazolo-pyridine framework with a tert-butyl group at the nitrogen position and a carboxamide functional group. Its molecular formula is with a molecular weight of approximately 238.29 g/mol. The unique structure contributes to its biological activity through various mechanisms.
Biological Activities
Research indicates that N-TB-THP exhibits several biological activities:
- Antimicrobial Activity :
- Inhibition of Protein-Protein Interactions :
-
Neuroprotective Effects :
- Recent studies have indicated that N-TB-THP and its derivatives may possess neuroprotective properties by inhibiting DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A), which is implicated in Alzheimer's disease. These compounds demonstrated significant antioxidant and anti-inflammatory effects .
Synthesis Methods
The synthesis of N-TB-THP generally involves multi-step synthetic routes. Common methods include:
- Condensation Reactions : Combining appropriate pyrazole derivatives with tert-butyl amines and carboxylic acids.
- Cyclization Techniques : Employing cyclization strategies to form the fused ring system characteristic of pyrazolo[4,3-c]pyridines.
Structure-Activity Relationship (SAR)
Understanding the SAR of N-TB-THP is crucial for optimizing its biological activity. Key findings include:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| tert-butyl 3-amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine | 398491-64-0 | 0.85 | Methyl substitution at nitrogen |
| tert-butyl 3-amino-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine | 733757-89-6 | 0.74 | Trifluoromethyl group enhances lipophilicity |
| tert-butyl 4-(1H-indazol-3-yl)piperidine | 889945-69-1 | 0.79 | Indazole moiety introduces distinct pharmacophore |
These comparisons highlight how specific functional groups and structural characteristics can confer unique biological activities not found in closely related compounds.
Case Studies
- Antimicrobial Testing :
- Neuroprotective Activity :
Q & A
Q. Example Protocol
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | HCl (cat.), DCM, 0–20°C | 75–85% | |
| Deprotection | TFA/DCM (1:1), rt, 2h | >90% |
Advanced: How can stereochemical challenges in N-tert-butyl derivatives be resolved during synthesis?
Answer:
Stereochemical control is critical for bioactive analogs. Strategies include:
- Chiral HPLC Separation : Resolve enantiomers using columns like Chiralpak IA/IB with hexane/ethanol mobile phases .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze tert-butyl esters in racemic mixtures .
- X-ray Crystallography : Confirm absolute configuration using SHELXL for refinement (e.g., apixaban analogs) .
Data Contradiction Note
Conflicting NMR data for diastereomers (e.g., δ 3.5–4.0 ppm for axial vs. equatorial protons) should be cross-validated with NOESY or computational modeling .
Basic: What spectroscopic techniques are optimal for structural characterization?
Answer:
Q. Table: Key NMR Signals
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Pyrazole NH | 12.5–13.0 | - |
| tert-Butyl | 1.2–1.4 (s, 9H) | 27–30 (C(CH3)3) |
| Carboxamide CO | - | 165–170 |
Advanced: How can computational methods predict the compound’s pharmacokinetic properties?
Answer:
Use in silico tools to estimate:
- Lipophilicity : XLogP3 ~1.8 (similar to PubChem analogs) indicates moderate membrane permeability .
- Solubility : SwissADME predicts poor aqueous solubility (LogS < -4) due to the tert-butyl group .
- Target Docking : AutoDock Vina models binding to FXa (PDB: 2P16) with ΔG ≈ -9.5 kcal/mol, suggesting high affinity .
Basic: What are recommended storage conditions for this compound?
Answer:
- Short-Term : Store at 2–8°C in airtight containers under nitrogen .
- Long-Term : Lyophilize and store at -20°C with desiccants (e.g., silica gel) .
- Stability Issues : Tert-butyl esters hydrolyze in humid conditions; monitor via HPLC (C18 column, 0.1% TFA in H2O/MeCN) .
Advanced: How to address discrepancies in biological activity data across studies?
Answer:
Contradictions often arise from:
- Purity Variations : Use LC-MS (≥95% purity) and control for residual solvents (e.g., DMF, DCM) .
- Assay Conditions : Standardize enzyme inhibition assays (e.g., FXa IC50 in Tris buffer, pH 7.4) .
- Metabolite Interference : Incubate with liver microsomes to identify active metabolites .
Basic: What pharmacological targets are associated with this scaffold?
Answer:
- Factor Xa (FXa) Inhibition : Apixaban analogs show nM-level potency (IC50 ~0.08–1.2 nM) .
- Kinase Modulation : Pyrazolo-pyridines inhibit CDK2/cyclin E (Ki ~50–200 nM) .
- Antimicrobial Activity : MIC values of 8–32 µg/mL against Gram-positive bacteria .
Advanced: What strategies improve synthetic yield of tert-butyl-protected intermediates?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
